molecular formula C8H7F3N2O3 B1309841 Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 343-67-9

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B1309841
CAS No.: 343-67-9
M. Wt: 236.15 g/mol
InChI Key: QTKCIBZWYLMGRS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a trifluoromethyl group at the 2-position, a hydroxy group at the 4-position, and an ethyl ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with trifluoroacetic anhydride and ammonium acetate, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-oxo-2-(trifluoromethyl)pyrimidine-5-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carbinol.

    Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Ethyl 4-hydroxy-2-(chloromethyl)pyrimidine-5-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness: Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-2-16-6(15)4-3-12-7(8(9,10)11)13-5(4)14/h3H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKCIBZWYLMGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407946
Record name Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-67-9
Record name Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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